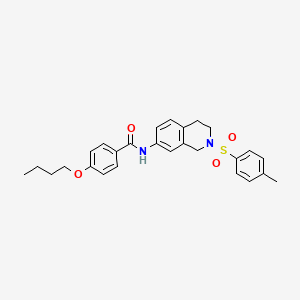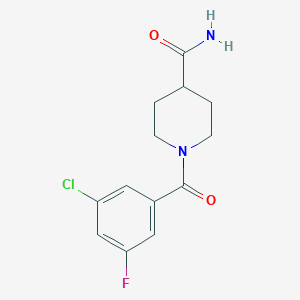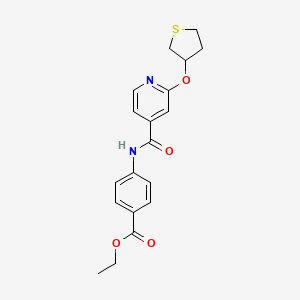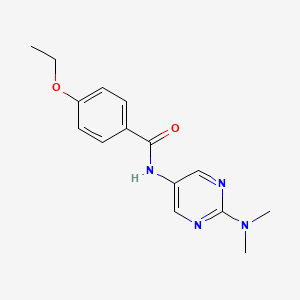
4-butoxy-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydroisoquinolines (THIQ) are a significant class of isoquinoline alkaloids, which are large groups of natural products . THIQ-based natural and synthetic compounds exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of 1-substituted-N-tosyl-1,2,3,4-tetrahydroisoquinoline analogs was achieved using the modified Pictet–Spengler reaction . A simple and efficient one-pot synthesis of novel N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives was also reported .Molecular Structure Analysis
The molecular structure of these compounds is based on the THIQ heterocyclic scaffold . This scaffold has garnered a lot of attention in the scientific community, leading to the development of novel THIQ analogs with potent biological activity .Chemical Reactions Analysis
The reactions involved in the synthesis of these compounds were hypothesized to proceed sequentially via Knoevenagel condensation, Michael addition, and Thorpe–Ziegler .Physical And Chemical Properties Analysis
Quantitative structure-activity relationship (QSAR) studies showed that total symmetry index (Gu), 3D-MoRSE (Mor31v and Mor32u), and 3D Petitjean index (PJI3) were the most important descriptors accounting for the observed cytotoxicities .Applications De Recherche Scientifique
Receptor Imaging and Targeting
Fluorine-18-labeled Benzamide Analogues for Imaging the Sigma2 Receptor Status of Solid Tumors with Positron Emission Tomography (PET) Fluorine-containing benzamide analogs have been synthesized and evaluated for PET imaging of the sigma-2 receptor status in solid tumors. Compounds with moderate to high affinity for sigma2 receptors and moderate to low affinity for sigma1 receptors were developed, demonstrating high tumor uptake and acceptable tumor/normal tissue ratios in biodistribution studies. This research highlights the potential of benzamide derivatives in developing imaging agents for cancer diagnosis and treatment monitoring (Tu et al., 2007).
Synthesis Methodologies
Rh(III)-Catalyzed Redox-Neutral Annulation of Primary Benzamides with Diazo Compounds A Rh-catalyzed redox-neutral annulation methodology involving primary benzamides and diazo compounds has been developed, providing an efficient route to isoquinolinones. This method showcases good functional group tolerance, scalability, and regioselectivity, highlighting the versatility of benzamides in facilitating complex molecule synthesis (Wu et al., 2016).
Sensor Development
A New Fluorescent Chemosensor for Cobalt(II) Ions in Living Cells A fluorescent chemosensor based on a 1,8-naphthalimide derivative was developed for detecting cobalt(II) ions, showcasing turn-on fluorescence enhancement with a distinct color change. This work exemplifies the application of benzamide derivatives in creating sensitive and selective sensors for metal ions in biological environments (Liu et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
4-butoxy-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O4S/c1-3-4-17-33-25-11-8-22(9-12-25)27(30)28-24-10-7-21-15-16-29(19-23(21)18-24)34(31,32)26-13-5-20(2)6-14-26/h5-14,18H,3-4,15-17,19H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGGOZJWLODNID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=C(C=C4)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2940539.png)
![1-{[5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine](/img/structure/B2940540.png)
![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2940541.png)
![1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2940543.png)

![1-benzyl-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2940545.png)
![N,3-diphenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2940546.png)


![N-[1-(3,5-dimethylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-1,3-benzimidazole-5-carboxamide](/img/structure/B2940552.png)

![4-[(2,6-Dichloro-5-fluoropyridin-3-yl)carbonyl]morpholine](/img/structure/B2940555.png)
![tert-butyl (1S,4S,5R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/no-structure.png)